4-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
Description
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-17-6-8-18(9-7-17)14(20)19-5-3-12(10-19)21-13-2-4-15-11-16-13/h2,4,11-12H,3,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXUPPYUFQDZFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCC(C2)OC3=NC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine and pyrimidine intermediates, followed by their coupling with the piperazine derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
Substituent Flexibility: The target compound’s pyrrolidin-3-yl-oxy group provides conformational flexibility compared to rigid substituents like the 4-phenoxyphenyl group in compound 12c . The 4-methylpiperazine-carbonyl moiety enhances solubility relative to nitro (MK39) or trifluoromethyl () groups, which may reduce metabolic stability .
Synthetic Complexity :
- The target compound likely employs amide coupling (e.g., HOBt/TBTU) for piperazine-pyrrolidine linkage, similar to MK39’s synthesis .
- In contrast, pyrazolo[3,4-d]pyrimidines (e.g., 12c ) require multistep cyclization and functionalization .
Biological Activity Trends: Piperazine derivatives (e.g., 7-(4-methylpiperazin-1-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one) are prioritized in patents for CNS or kinase targets due to their balanced lipophilicity and hydrogen-bonding capacity . Pyrimidinones (e.g., MK86 in ) with electron-withdrawing groups (e.g., Cl, CF₃) show lower yields (3% for MK86) compared to piperazine-linked analogs, suggesting synthetic challenges .
Research Findings and Implications
- Structural Optimization : The 4-methylpiperazine group in the target compound may improve pharmacokinetics over simpler piperidine analogs (e.g., 7-(piperidin-4-yl) derivatives in ) by reducing first-pass metabolism .
- Activity Prediction : Based on pyrazolo[3,4-d]pyrimidine derivatives (), the target’s pyrimidine core could interact with ATP-binding pockets in kinases, but its pyrrolidine-oxy spacer might alter binding specificity compared to bulkier substituents.
Biological Activity
4-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound features a pyrimidine core substituted with a pyrrolidine and a piperazine moiety. The synthesis typically involves several key steps:
- Formation of the Pyrimidine Core : This can be achieved through cyclization reactions involving suitable precursors.
- Attachment of the Piperazine Group : The piperazine derivative is introduced through nucleophilic substitution reactions.
- Incorporation of the Pyrrolidine Moiety : This final step often utilizes coupling agents to connect the pyrrolidine to the piperazine-substituted pyrimidine.
The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. The compound may modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.
Target Interactions
- Enzyme Inhibition : Similar compounds have demonstrated inhibition of human acetylcholinesterase, suggesting potential neuroprotective effects.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Neurological Disorders : Its potential as an acetylcholinesterase inhibitor positions it as a candidate for treating Alzheimer's disease and other cognitive disorders.
- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains, indicating potential in antimicrobial therapies.
Data Table: Biological Activities
Case Studies
Several studies have investigated the biological activity of related compounds. For instance:
- Study on Acetylcholinesterase Inhibitors :
-
Antimicrobial Efficacy :
- A study reported that derivatives with similar structural motifs exhibited significant antibacterial activity against strains such as Staphylococcus aureus, indicating that this compound may possess similar properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
